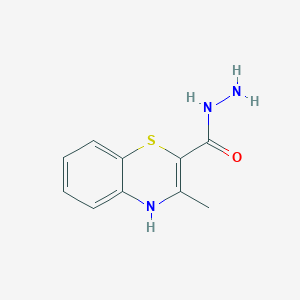

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Description

Properties

IUPAC Name |

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBHUOXEDABKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C2N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369440 | |

| Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169058-47-3 | |

| Record name | 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Architectural Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features, including a characteristic fold along the nitrogen-sulfur axis, allow it to mimic the conformation of phenothiazines, which are well-established antipsychotic drugs.[2][3] This structural motif is integral to molecules exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7]

This guide focuses on a specific, synthetically valuable derivative: 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide . The molecule's architecture combines the foundational benzothiazine core with a reactive carbohydrazide moiety at the 2-position and a methyl group at the 3-position. The carbohydrazide group is a particularly versatile functional handle, serving as a precursor for the synthesis of diverse heterocyclic systems like oxadiazoles and triazoles, thereby expanding the chemical space for drug discovery.[1]

The unambiguous determination of this molecule's structure is paramount for understanding its structure-activity relationships (SAR) and ensuring the integrity of subsequent chemical modifications. This document provides a comprehensive, field-proven workflow for its complete structural elucidation, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is designed not merely as a procedure, but as a logical interrogation of the molecule's atomic and electronic framework.

Caption: Overall workflow for the structure elucidation process.

Synthesis and Purification: The Foundation of Analysis

The journey to structural elucidation begins with a robust and reproducible synthesis. A common and effective method for constructing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol with a β-ketoester.[8] For the target molecule, this is followed by hydrazinolysis to form the carbohydrazide.

Experimental Protocol: Synthesis

-

Step 1 (Ester Synthesis): To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq). The mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2 (Work-up): Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, is filtered, washed with water, and dried.

-

Step 3 (Hydrazinolysis): The crude ester from Step 2 is dissolved in ethanol, and hydrazine hydrate (3.0-5.0 eq) is added. The mixture is refluxed for 8-12 hours.

-

Step 4 (Purification): After cooling, the resulting white or off-white precipitate of this compound is filtered, washed thoroughly with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF mixture) to yield an analytically pure sample.

Causality: The purity of the sample is non-negotiable. Impurities, such as unreacted starting materials or side-products, will introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignment. Recrystallization is a critical self-validating step to ensure a homogenous sample.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Mass spectrometry (MS) serves as the initial spectroscopic checkpoint. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition with high confidence.

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample is introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The protonated molecule, [M+H]⁺, will be the primary ion observed.

Data Presentation: Expected Mass Spectrometric Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₁N₃OS |

| Exact Mass (Monoisotopic) | 221.0623 |

| Observed [M+H]⁺ (m/z) | 222.0696 |

Interpretation and Fragmentation Analysis: The observation of an ion at m/z 222.0696 (within a <5 ppm mass error) in the HRMS spectrum provides strong evidence for the elemental composition C₁₀H₁₁N₃OS. The fragmentation pattern, typically studied using tandem MS (MS/MS) or observed in Electron Impact (EI) ionization, offers a roadmap of the molecule's assembly. The carbohydrazide and thiazine moieties produce characteristic fragmentation pathways.

Caption: Plausible MS fragmentation pathways.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.[9] The vibrational frequencies of specific bonds act as fingerprints for the carbohydrazide and benzothiazine structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the purified solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3350 - 3150 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, CH₃) | Stretching | 2980 - 2850 |

| C=O (Amide I) | Stretching | ~1670 - 1640 |

| N-H (Amide II) | Bending | ~1550 - 1510 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Interpretation: The IR spectrum provides a clear, self-validating checklist for the expected functional groups.

-

Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is definitive evidence for the carbonyl group (C=O) of the hydrazide.[10]

-

Expertise: A broad band in the 3300-3200 cm⁻¹ region corresponds to the N-H stretching vibrations of both the -NH- in the thiazine ring and the -NHNH₂ group.[11][12] The presence of both Amide I and Amide II bands further corroborates the carbohydrazide moiety. The collection of peaks between 1600-1450 cm⁻¹ confirms the aromatic benzene ring.

Nuclear Magnetic Resonance: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution.[9][13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom and establishes the precise connectivity of the molecular framework.[14]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is causal; its ability to form hydrogen bonds prevents the rapid exchange of labile N-H protons, allowing them to be observed as distinct signals.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environment Mapping

Data Presentation: Expected ¹H NMR Data (in DMSO-d₆)

| Proton Label | Assignment | Expected δ (ppm) | Multiplicity | Integration |

| H-a | -NH- (Thiazine) | ~8.5 - 9.5 | s (broad) | 1H |

| H-b | -NH- (Amide) | ~8.0 - 9.0 | s (broad) | 1H |

| H-c | Ar-H | ~6.8 - 7.5 | m | 4H |

| H-d | -NH₂ | ~4.0 - 5.0 | s (broad) | 2H |

| H-e | -CH₃ | ~2.1 - 2.4 | s | 3H |

Interpretation:

-

The aromatic region (6.8-7.5 ppm) integrating to 4H confirms the disubstituted benzene ring. The complex multiplicity (m) arises from the coupling between these adjacent protons.

-

A singlet integrating to 3H at ~2.2 ppm is characteristic of the methyl group attached to an sp² carbon (C3).

-

The three distinct, broad singlets for the N-H protons (H-a, H-b, H-d) confirm the presence of the thiazine amine, the amide NH, and the terminal NH₂ group. Their broadness is due to quadrupole effects from the ¹⁴N nucleus and potential slow exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Carbon Skeleton Blueprint

Data Presentation: Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Type | Expected δ (ppm) |

| C=O (Amide) | ~165 - 170 |

| Aromatic C (quaternary) | ~140 - 150 |

| Aromatic CH | ~115 - 130 |

| C=C (Thiazine) | ~100 - 120 |

| CH₃ | ~15 - 20 |

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The signal in the ~165 ppm region is diagnostic for the amide carbonyl carbon. Multiple signals in the 115-150 ppm range correspond to the eight sp² carbons of the fused ring system, while the upfield signal around 20 ppm confirms the methyl carbon.

2D NMR: Definitive Connectivity Proof

While 1D NMR suggests the pieces of the puzzle, 2D NMR definitively shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the adjacent protons within the aromatic ring, allowing for their specific assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a clear correlation between the methyl protons (~2.2 ppm) and the methyl carbon (~20 ppm), as well as connecting each aromatic proton to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular skeleton.

Authoritative Grounding via HMBC:

-

Methyl Group Placement: The methyl protons (H-e) would show a correlation to the carbon they are attached to (¹J, seen in HSQC) and, crucially, 2-bond and 3-bond correlations in the HMBC spectrum to the C3 and C2 carbons of the thiazine ring, respectively.

-

Carbohydrazide Position: The amide proton (H-b) would show a 2-bond correlation to the C=O carbon and a 3-bond correlation to the C2 carbon, locking the carbohydrazide to the C2 position.

-

Ring Fusion: The thiazine NH proton (H-a) would show correlations to the adjacent carbons of the benzene ring (e.g., C9a), confirming the fusion of the two rings.

This web of interlocking correlations from the HMBC spectrum provides an undeniable and self-validating proof of the proposed structure, ruling out other potential isomers.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is not achieved by a single technique but by the logical synthesis of complementary data. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of essential functional groups. Finally, a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. This multi-faceted approach ensures the highest degree of confidence in the final structure, providing a solid and trustworthy foundation for its application in medicinal chemistry and drug discovery.

References

- Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of Saudi Chemical Society.

- A Review on Synthesis of Benzothiazine Analogues. (n.d.). Research Journal of Pharmacy and Technology.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances.

- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024).

- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Rel

- Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.

- IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. (n.d.).

- Carbohydrazide | CH6N4O. (n.d.). PubChem.

- This compound. (n.d.). Benchchem.

- 2,1-Benzothiazine – (quinolin/thiophen)

- Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2003).

- A Synthesis of 4H-1, 4-Benzothiazines. (2009).

- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org.

- Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. (2018).

- Regioselective synthesis of new variety of 1,4-benzothiazines. (2012).

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Structure Determination By Spectroscopic Methods: A Practical Approach. (n.d.). Routledge.

-

Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][2][6]thiazin-3(4H)-one. (2015). National Institutes of Health (NIH).

- 3-Benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide. (2010).

- Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.

- Identification and structure elucidation by NMR spectroscopy. (2017).

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.

- Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. (2018).

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ijcrt.org [ijcrt.org]

- 9. jchps.com [jchps.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Executive Summary

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound built upon the 1,4-benzothiazine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its association with a wide array of biological activities.[1] The incorporation of a carbohydrazide moiety further enhances its versatility, making it a valuable intermediate for synthesizing diverse heterocyclic libraries and a candidate for therapeutic investigation, particularly in antimicrobial and anticancer research.[1] This guide provides a detailed examination of the core physicochemical properties that govern the behavior of this molecule, offering both field-proven experimental protocols and critical insights into the interpretation of resulting data for drug discovery and development applications.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is a thorough understanding of its structure. The title compound's unique arrangement of a benzothiazine core, a methyl group, and a carbohydrazide substituent dictates its chemical reactivity, potential for intermolecular interactions, and overall biological profile.[1]

Caption: Molecular structure of this compound.

Core Physicochemical Properties: Measurement and Implication

A molecule's journey from a lab discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we detail the experimental determination and interpretation of the most critical properties for this compound.

Aqueous Solubility

Causality: Solubility is a gatekeeper for bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a primary reason for the failure of promising drug candidates. Therefore, its early and accurate determination is non-negotiable.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for its reliability in determining equilibrium solubility.[2][3][4]

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol). The presence of undissolved solid is crucial.[3]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the vials to pellet any remaining undissolved material.[3]

-

Sampling & Analysis: Carefully withdraw a clear aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[5]

Sources

The Evolving Therapeutic Landscape of 1,4-Benzothiazine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold, a heterocyclic motif composed of a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation, characterized by a fold along the nitrogen-sulfur axis, imparts a diverse range of biological activities, making it a fertile ground for the development of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of 1,4-benzothiazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug design efforts.

The 1,4-Benzothiazine Core: A Gateway to Diverse Bioactivities

The versatility of the 1,4-benzothiazine nucleus lies in its amenability to a wide array of chemical modifications.[3][4] The nitrogen and sulfur heteroatoms, along with the fused benzene ring, offer multiple sites for substitution, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the synthesis of a vast library of derivatives with a broad spectrum of pharmacological effects, including antipsychotic, antihypertensive, and calcium channel antagonistic activities, in addition to the key areas discussed in this guide.[1][5][6][7]

Anticancer Activity: Targeting the Pillars of Malignancy

1,4-benzothiazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of 1,4-benzothiazines stems from their ability to interfere with key cellular processes essential for cancer cell survival and progression.

-

Induction of Apoptosis: Several 1,4-benzothiazine derivatives have been shown to induce programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and the release of cytochrome c from mitochondria.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

-

Inhibition of Pro-inflammatory Pathways: Chronic inflammation is a key driver of tumorigenesis. Certain 1,4-benzothiazine derivatives have been found to downregulate the expression of pro-inflammatory genes such as IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α in cancer cells, thereby creating an anti-tumor microenvironment.[8] This is often mediated through the inhibition of key signaling pathways like NF-κB.

Quantitative Structure-Activity Relationship (QSAR) Insights

A 3D-QSAR study on 1,4-benzothiazine derivatives against the HT-29 human colon cancer cell line revealed key structural features for anticancer activity. The pharmacophore model developed in this study can guide the design of more potent inhibitors targeting Interleukin-6 (IL-6) signaling in colorectal cancer.[3]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 1,4-benzothiazine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HepG2 | 38.54 (48h) | [9] |

| Compound B | HepG2 | 29.63 (48h) | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 1,4-benzothiazine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 1,4-benzothiazine derivatives have shown promising activity against a range of bacteria and fungi.[10][11]

Mechanism of Action: Targeting Essential Bacterial Processes

A key target for the antibacterial action of some 1,4-benzothiazine derivatives is peptide deformylase (PDF) , an essential bacterial enzyme involved in protein synthesis.[12] By inhibiting PDF, these compounds disrupt bacterial growth and survival.

Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4a | S. aureus | 8 | [13] |

| Compound 4j | S. aureus | 4 | [13] |

| Compound 4l | C. albicans | 8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 1,4-benzothiazine derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,4-benzothiazine derivatives have demonstrated potent anti-inflammatory properties.[9][14]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of Cyclooxygenase-2 (COX-2): Many 1,4-benzothiazine derivatives are selective inhibitors of COX-2, the enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[3] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.

-

Inhibition of the NF-κB Pathway: As mentioned in the anticancer section, the inhibition of the NF-κB signaling pathway is a crucial mechanism of anti-inflammatory action, leading to the downregulation of various pro-inflammatory cytokines and enzymes.[15]

Data on Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| BS23 | COX-2 | 13.19 | [8] |

| Meloxicam | COX-2 | 112.67 | [8] |

Antiviral Activity: A Promising Frontier

The emergence of new and drug-resistant viruses highlights the urgent need for novel antiviral therapies. While research in this area is still developing, 1,4-benzothiazine derivatives have shown potential as antiviral agents.[1][16]

Mechanism of Action: Diverse Antiviral Strategies

The antiviral mechanisms of 1,4-benzothiazine derivatives are varied and can depend on the specific virus. Some proposed mechanisms include:

-

Inhibition of Viral Entry: These compounds may interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

-

Inhibition of Viral Replication: They may target viral enzymes essential for replication, such as polymerases or proteases.[2] For example, some benzothiazole derivatives have been investigated as inhibitors of the HCV NS5B polymerase.[2]

-

Modulation of Host Factors: Some derivatives may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

Data on Antiviral Activity

| Compound ID | Virus | EC50 (µM) | Reference |

| RD3-0028 | Respiratory Syncytial Virus (RSV) | 4.5 | |

| Quinolone 19 | Dengue Virus (DENV-2) | 0.81 | [6] |

Synthesis of 1,4-Benzothiazine Derivatives: A General Protocol

A common and versatile method for the synthesis of the 1,4-benzothiazine scaffold involves the condensation of 2-aminothiophenol with a suitable β-dicarbonyl compound or its equivalent.[4]

General Protocol for the Synthesis of 2,3-Disubstituted-4H-1,4-benzothiazines:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Catalyst Addition (if required): Depending on the specific reaction, a catalyst such as a catalytic amount of acid or base may be added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Future Perspectives and Conclusion

The 1,4-benzothiazine scaffold continues to be a source of inspiration for the design of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. To date, no 1,4-benzothiazine derivatives have been reported in clinical trials, highlighting the need for further preclinical development of promising lead compounds. Future research should focus on:

-

Elucidation of specific molecular targets for the various biological activities to enable rational drug design.

-

Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In-depth in vivo studies to validate the therapeutic potential of promising derivatives in relevant disease models.

References

-

Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment. PubMed. Available at: [Link].

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link].

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available at: [Link].

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link].

-

Novel anti-respiratory syncytial(RS) viral compounds: benzodithiin derivatives. PubMed. Available at: [Link].

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Institutes of Health. Available at: [Link].

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. Available at: [Link].

-

Benzothiazoles as potential antiviral agents. National Institutes of Health. Available at: [Link].

-

Synthesis and Biological Evaluation of New 1,4‐Benzothiazine Derivatives as Potential COX‐2 Inhibitors. ResearchGate. Available at: [Link].

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link].

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link].

-

Antiviral Agents – Benzazine Derivatives. Available at: [Link].

-

Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. Available at: [Link].

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. Available at: [Link].

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link].

-

[Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. PubMed. Available at: [Link].

-

A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. Available at: [Link].

-

(PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link].

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. Available at: [Link].

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link].

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Available at: [Link].

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link].

-

(PDF) 1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate. Available at: [Link].

-

1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. Available at: [Link].

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. Available at: [Link].

-

Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity. Consensus. Available at: [Link].

-

Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ScienceDirect. Available at: [Link].

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed. Available at: [Link].

-

4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. PubMed. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel anti-respiratory syncytial(RS) viral compounds: benzodithiin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Authored by: A Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its unique folded structure, dictated by the nitrogen and sulfur atoms within the heterocyclic ring, is a key feature contributing to its pharmacological versatility.[2] Within this esteemed class of molecules, this compound emerges as a compound of significant interest. Its structure combines the foundational 1,4-benzothiazine core with a reactive carbohydrazide moiety, making it not only a potential therapeutic agent in its own right but also a valuable intermediate for the synthesis of a wide array of other heterocyclic systems.[1]

This guide provides a comprehensive exploration of the postulated mechanisms of action for this compound. Drawing upon extensive research into its derivatives, we will delve into the molecular targets and cellular pathways through which this compound likely exerts its antimicrobial, anticonvulsant, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of this promising molecule.

The Multifaceted Biological Profile: A Synthesis of Evidence

While the precise mechanisms of this compound are an active area of investigation, a wealth of studies on its close analogs provides a strong foundation for understanding its potential biological activities. The 1,4-benzothiazine class has demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3][4][5]

The carbohydrazide functional group is a significant contributor to the molecule's bioactivity, often serving as a key pharmacophore in various therapeutic agents.[6] It is known to be a precursor for the synthesis of oxadiazoles, thiadiazoles, and triazoles, which themselves exhibit a wide range of biological activities.[1] The presence of this moiety suggests that this compound may act as a metal chelator or interfere with crucial enzymatic processes.[1]

Postulated Mechanisms of Action: Targeting Key Cellular Pathways

Based on the activities of its derivatives, the mechanism of action of this compound is likely to be multi-faceted. The following sections explore the most probable molecular targets and pathways.

Enzyme Inhibition: A Focus on Monoamine Oxidase (MAO)

A significant body of evidence points towards the inhibition of monoamine oxidases (MAO-A and MAO-B) as a primary mechanism of action for benzothiazine derivatives.[7][8][9] MAOs are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][10] The inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][10]

Derivatives of 1,2-benzothiazine-3-carbohydrazide have been identified as highly potent dual inhibitors of both MAO-A and MAO-B, with IC50 values in the low micromolar range.[7] The proposed mechanism involves the carbohydrazide moiety interacting with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme.

Ion Channel Modulation: Activation of K(ATP) Channels

Certain 4H-1,4-benzothiazine derivatives have been identified as activators of ATP-sensitive potassium (KATP) channels.[11][12] These channels play a crucial role in regulating cellular excitability, particularly in pancreatic beta-cells, neurons, and muscle cells. Opening of KATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular activity.

The activation of KATP channels by benzothiazine derivatives has been shown to inhibit glucose-stimulated insulin release from pancreatic beta-cells and reduce blood pressure.[11][12] This suggests a potential therapeutic application in conditions such as hyperinsulinemia and hypertension. The mechanism is thought to involve a direct interaction of the benzothiazine molecule with the KATP channel complex, which is composed of Kir6.x pore-forming subunits and SURx regulatory subunits.

Antimicrobial and Anticancer Potential

The 1,4-benzothiazine scaffold is a common feature in compounds with demonstrated antimicrobial and anticancer activities.[1][13][14] The proposed mechanisms are varied and may include:

-

Interference with Microbial Enzymes: The compound may inhibit essential enzymes in bacteria and fungi, leading to cell death.[1]

-

Metal Chelation: The carbohydrazide moiety can chelate metal ions that are essential for microbial growth and enzymatic function.[1]

-

Inhibition of Cancer Cell Proliferation: Benzothiazine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines.[1] This may be due to the inhibition of growth factor signaling pathways or the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on the core structure.

| Derivative Class | Key Structural Features | Observed Biological Activity | Reference |

| Carbohydrazide Derivatives | Presence of the -C(=O)NHNH2 group | Potent dual inhibitors of MAO-A and MAO-B | [7] |

| Carbonitrile 1,1-Dioxide Derivatives | -CN group at position 2 and sulfone group | Activators of ATP-sensitive potassium channels | [11][12] |

| Thiosemicarbazide Derivatives | Conversion of carbohydrazide to thiosemicarbazide | Enhanced antimicrobial activity | |

| Ester Derivatives | Replacement of carbohydrazide with an ester group | Inhibition of Apaf-1/prothymosin α interaction | [1] |

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of this compound, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of the test compound against human MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red)

-

Test compound (this compound)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

-

In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.

-

Add 25 µL of the test compound or control at various concentrations to the wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the MAO substrate to each well.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over a period of 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Electrophysiological Recording of K(ATP) Channel Activity

This protocol outlines the use of the patch-clamp technique to study the effect of the test compound on K(ATP) channels in a suitable cell line (e.g., insulinoma cells or HEK-293 cells expressing the channel).

Materials:

-

Cell line expressing K(ATP) channels

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

Test compound

-

Positive control (e.g., diazoxide)

-

Channel blocker (e.g., glibenclamide)

Procedure:

-

Culture the cells on glass coverslips.

-

Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Record baseline K+ currents in the voltage-clamp mode.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the changes in K+ current.

-

Apply the channel blocker to confirm that the observed current is mediated by K(ATP) channels.

-

Analyze the data to determine the dose-response relationship for channel activation.

Conclusion and Future Directions

This compound is a molecule of considerable interest, standing at the intersection of several key therapeutic pathways. The evidence from its derivatives strongly suggests that its mechanism of action is likely to involve the inhibition of monoamine oxidases and the modulation of ion channels, among other potential targets. This multifaceted biological profile opens up exciting possibilities for its development as a therapeutic agent for a range of disorders, from neurological conditions to infectious diseases.

Further research, employing the experimental approaches outlined in this guide, is crucial to fully elucidate the specific molecular interactions and cellular consequences of this promising compound. A deeper understanding of its mechanism of action will undoubtedly pave the way for its rational design and optimization into a next-generation therapeutic.

References

-

Tanaka, T., et al. (2015). Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. Bioorganic & Medicinal Chemistry Letters, 25(20), 4518-4521. [Link]

-

Discovery of Benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. (2015). ResearchGate. [Link]

-

Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Kumar, A., et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research. [Link]

-

Pandeya, S. N., et al. (2012). Newer Applications of 1,5-Benzothiazepines and their anticonvulsant activity. Der Pharma Chemica, 4(5), 1853-1855. [Link]

-

Singh, A., et al. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science, 11(10), 133-141. [Link]

-

Khan, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6548. [Link]

-

Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Kumar, A., & Kumar, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 265-275. [Link]

-

Hassan, M., et al. (2018). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic Chemistry, 81, 316-329. [Link]

-

Cecchetti, V., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. [Link]

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2006). ResearchGate. [Link]

-

Fringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

-

Abbas, S. Y., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 20(8), 14896-14911. [Link]

-

SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]

-

Khan, I., et al. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 219-231. [Link]

-

Deshmukh, M. B., et al. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859. [Link]

-

Malan, S. F., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. [Link]

-

Brückner, R., et al. (2003). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Journal of Medicinal Chemistry, 46(23), 4941-4951. [Link]

-

Hassan, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(45), 29285-29298. [Link]

-

Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. (n.d.). ResearchGate. [Link]

-

Gökhan-Kelekçi, N., et al. (2023). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 8(32), 29013-29027. [Link]

-

Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. (2003). ResearchGate. [Link]

-

Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (n.d.). ResearchGate. [Link]

-

Baryala, Y., et al. (2018). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. IUCrData, 3(1), x172088. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific derivative, 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide , a compound whose unique structural features—combining the benzothiazine core with a reactive carbohydrazide moiety—make it a compelling candidate for therapeutic development. This document synthesizes current knowledge on related compounds to propose and detail a series of high-probability therapeutic targets. For each proposed target, we provide the scientific rationale, detailed experimental protocols for validation, and a discussion of the structure-activity relationships that underpin the therapeutic potential. Our analysis identifies key targets in oncology, inflammation, and infectious disease, offering a strategic roadmap for the preclinical evaluation of this promising molecule.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The this compound molecule integrates two key pharmacophoric elements: the 1,4-benzothiazine nucleus and a carbohydrazide functional group. The benzothiazine ring system is known to confer a folded, three-dimensional structure that facilitates interactions with a variety of biological macromolecules.[4] The carbohydrazide group is a versatile chemical handle and a known pharmacophore in its own right, often involved in hydrogen bonding and metal chelation, and serving as a synthetic precursor to other bioactive heterocycles like oxadiazoles and triazoles.[5][6][7] This combination suggests that the title compound may act on multiple pathways, making a systematic investigation of its potential targets essential for elucidating its mechanism of action and guiding therapeutic development.

This guide will explore the following high-priority potential therapeutic targets, selected based on extensive evidence from structurally related benzothiazine and carbohydrazide analogs:

-

Anticancer Targets:

-

Carbonic Anhydrases (CA IX & XII)

-

Histone Deacetylase 6 (HDAC6)

-

-

Anti-inflammatory Targets:

-

Cyclooxygenase-2 (COX-2)

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

-

-

Antimicrobial Targets:

-

Staphylococcus aureus NorA Efflux Pump

-

Anticancer Therapeutic Targets

The cytotoxic activity of benzothiazine derivatives against numerous cancer cell lines is well-documented.[8][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[10] We hypothesize that this compound may achieve these effects through the inhibition of key enzymes involved in tumor proliferation and survival.

Target: Carbonic Anhydrases (CA IX & XII)

Scientific Rationale: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide.[11] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, facilitating cancer cell survival, proliferation, and metastasis.[12][13] The inhibition of these isoforms is a validated anticancer strategy. Benzothiazole and related sulfonamide-containing scaffolds are known to act as potent CA inhibitors, with the heterocyclic nitrogen and associated functional groups coordinating with the active site zinc ion.[14][15] The carbohydrazide moiety of the title compound could potentially engage in similar interactions, making CA IX and XII high-priority targets.

Experimental Validation Workflow:

Caption: Workflow for validating Carbonic Anhydrase IX inhibition.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [5][16]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: Prepare stock solutions (1 mg/mL) of human recombinant CA IX and CA II (as an off-target control) in cold assay buffer. Immediately before use, dilute to a working concentration (e.g., 20-60 units/mL).

-

Substrate Solution: Prepare a fresh 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.

-

Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions (e.g., from 100 µM to 1 nM). Acetazolamide should be used as a positive control.[17]

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 158 µL of Assay Buffer.

-

Add 2 µL of the test compound dilutions (or DMSO for vehicle control).

-

Add 20 µL of the CA working solution (CA IX or CA II) to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Target: Histone Deacetylase 6 (HDAC6)

Scientific Rationale: Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. HDAC6, a unique cytoplasmic deacetylase, is implicated in cell motility, protein degradation, and angiogenesis, making it a promising anticancer target.[18] Notably, several carbohydrazide-containing compounds have been identified as HDAC inhibitors. A recent study highlighted dihydropyrazole-carbohydrazide derivatives as effective inhibitors of HDAC6 in breast cancer models.[18] The carbohydrazide moiety often acts as a zinc-binding group, chelating the essential zinc ion in the HDAC active site. Given this precedent, the carbohydrazide group of the title compound positions it as a plausible candidate for HDAC6 inhibition.

Experimental Validation Workflow:

Caption: Workflow for validating HDAC6 inhibition.

Detailed Protocol: Cellular Target Engagement via Western Blot

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 (triple-negative breast cancer) cells in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere for 24 hours.

-

Treat cells with increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24 hours. Use a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the acetylated α-tubulin signal to the total α-tubulin signal. An increase in this ratio indicates HDAC6 inhibition.

-

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of various pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases. Benzothiazine derivatives have consistently demonstrated potent anti-inflammatory properties.[8][19][20]

Target: Cyclooxygenase-2 (COX-2)

Scientific Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation and in many cancers.[21] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Numerous 1,2-benzothiazine and benzo[d]thiazole analogs have been reported as selective COX-2 inhibitors.[19][22][23] The structural features of this compound are consistent with those of known COX inhibitors, making COX-2 a highly probable target.

Experimental Validation Workflow:

Caption: Workflow for validating selective COX-2 inhibition.

Detailed Protocol: COX Colorimetric Inhibitor Screening Assay [10][24]

-

Reagent Preparation (based on a typical kit):

-

Assay Buffer: Prepare and pre-equilibrate to 25°C or 37°C as per kit instructions.

-

Enzymes: Use supplied ovine COX-1 and human recombinant COX-2. Dilute immediately before use in cold assay buffer.

-

Heme: Add to the assay buffer as a required cofactor.

-

Substrate: Prepare arachidonic acid solution.

-

Test Compound: Prepare serial dilutions in DMSO. Use Celecoxib as a COX-2 selective control and a non-selective NSAID like Ibuprofen as another control.

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, and 10 µL of enzyme.

-

Incubate the plate for 10-15 minutes at the assay temperature.

-

Initiate the reaction by adding 20 µL of arachidonic acid substrate to all wells.

-

The peroxidase activity of COX is monitored by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Read the plate at specified time points (e.g., 2 minutes).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percent inhibition for each concentration.

-

Determine IC50 values for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[25] Its aberrant activation is a cornerstone of chronic inflammatory diseases and many cancers. Recent studies have shown that benzothiazole derivatives can exert anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway, specifically by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[26][27] Given the strong anti-inflammatory profile of the benzothiazine class, NF-κB is a logical and high-impact potential target.

Experimental Validation Workflow:

Caption: Workflow for validating NF-κB pathway inhibition.

Detailed Protocol: Western Blot for IκBα Phosphorylation/Degradation [12][14]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in 6-well plates.

-

Pre-treat cells for 1 hour with various concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe IκBα dynamics.

-

-

Protein Extraction and Western Blotting:

-

Lyse cells, quantify protein, and perform SDS-PAGE and membrane transfer as described in Protocol 2.2.

-

Probe membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control like β-actin.

-

-

Data Analysis:

-

Quantify band intensities.

-

In stimulated cells (LPS only), the p-IκBα signal should increase rapidly, followed by a decrease in the total IκBα signal (indicating degradation).

-

Effective inhibition by the test compound will be demonstrated by a dose-dependent reduction in the p-IκBα signal and a preservation of the total IκBα signal compared to the LPS-only control.

-

Antimicrobial Therapeutic Target

Bacterial resistance is a critical global health threat. The benzothiazine scaffold is present in compounds active against various pathogens, including drug-resistant strains.[24][28]

Target: Staphylococcus aureus NorA Efflux Pump

Scientific Rationale: Staphylococcus aureus is a major human pathogen, and its resistance to antibiotics is often mediated by the overexpression of multidrug resistance (MDR) efflux pumps. The NorA efflux pump is a well-characterized example, which actively extrudes a broad range of antimicrobial agents, including fluoroquinolones like ciprofloxacin, from the bacterial cell.[2] Inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Phenothiazines are known NorA inhibitors, and importantly, structurally related 1,4-benzothiazine derivatives have been shown to be potent inhibitors of the S. aureus NorA pump, effectively re-sensitizing resistant strains to ciprofloxacin.[2][4][29] This makes NorA a prime target for the title compound.

Experimental Validation Workflow:

Caption: Workflow for validating NorA efflux pump inhibition.

Detailed Protocol: Ethidium Bromide (EtBr) Efflux Assay [2][29]

-

Bacterial Strains and Growth:

-

Use a NorA-overexpressing strain of S. aureus (e.g., SA-1199B) and a wild-type control (e.g., ATCC 25923).

-

Grow bacteria to mid-log phase in Tryptic Soy Broth (TSB).

-

-

EtBr Loading:

-

Harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing EtBr (e.g., 2 µg/mL) and the test compound at a sub-inhibitory concentration (e.g., 1/2 MIC). A known efflux pump inhibitor like reserpine should be used as a positive control.

-

Incubate at room temperature to allow EtBr to load into the cells.

-

-

Efflux Induction and Measurement:

-

Centrifuge the loaded cells, discard the supernatant, and resuspend in fresh PBS.

-

Transfer the cell suspension to a 96-well black plate.

-

Initiate efflux by adding a glucose solution (final concentration ~0.5%).

-

Immediately place the plate in a fluorescence plate reader and monitor the fluorescence (Excitation ~530 nm, Emission ~600 nm) over time.

-

-

Data Analysis:

-

In the absence of an inhibitor, the fluorescence will decrease over time as EtBr is pumped out of the cells.

-

Effective inhibition of the NorA pump by the test compound will result in a significantly slower rate of fluorescence decay (i.e., EtBr is retained within the cells) compared to the vehicle control.

-

Summary and Quantitative Data Presentation

The following table summarizes the proposed targets and the key quantitative metrics to be derived from the validation experiments.

| Therapeutic Area | Proposed Target | Primary Validation Assay | Key Metric | Cell Line(s) / System |

| Anticancer | Carbonic Anhydrase IX | In Vitro Enzymatic Assay | IC50 (nM or µM) | Recombinant Human CA IX/II |

| Histone Deacetylase 6 | Cellular Western Blot | ↑ Acetylated α-tubulin | MDA-MB-231, MCF-7 | |

| Anti-inflammatory | Cyclooxygenase-2 | In Vitro Enzymatic Assay | IC50 & Selectivity Index | Ovine COX-1, Human COX-2 |

| NF-κB Pathway | Cellular Western Blot | ↓ p-IκBα, Maintained IκBα | RAW 264.7, HepG2 | |

| Antimicrobial | S. aureus NorA Pump | Checkerboard Assay | FIC Index | S. aureus SA-1199B |

Conclusion

This compound is a molecule of significant therapeutic interest, standing at the intersection of a privileged heterocyclic scaffold and a versatile reactive moiety. The evidence-based targets outlined in this guide—Carbonic Anhydrase IX, HDAC6, COX-2, the NF-κB pathway, and the NorA efflux pump —represent the most promising avenues for its preclinical development in oncology, inflammation, and infectious disease. The detailed experimental workflows provided herein offer a rigorous and systematic approach to validating these targets, elucidating the compound's mechanism of action, and ultimately unlocking its full therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

-

Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals. [Link]

-

Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry. [Link]

-

Fiore, M., et al. (2008). From phenothiazine to 3-phenyl-1,4-benzothiazine derivatives as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump. Journal of medicinal chemistry. [Link]

-

Gupta, R. R., & Kumar, M. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. [Link]

-

Patel, N. B., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

- BenchChem. (2025).

-

Zia-ur-Rehman, M., et al. (2018). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]

-

Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. [Link]

-

Bielenica, A., et al. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PubMed. [Link]

-

Fiore, M., et al. (2008). From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. ACS Publications. [Link]

-

Fiore, M., et al. (2009). From Phenothiazine to 3Phenyl1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. ResearchGate. [Link]

-

Lopes, C., et al. (2024). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. ACS Publications. [Link]

- BenchChem. (2025).

-

Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PubMed. [Link]

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (BN00707). [Link]

-

May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. [Link]

-

Lopes, C., et al. (2024). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Figshare. [Link]

-

Wang, Y., et al. (2025). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. ResearchGate. [Link]

-

Pérez-Vásquez, A., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed Central. [Link]

-

Ansari, M. F., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. PubMed Central. [Link]

-

Lindskog, S., & Wistrand, J. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

-

Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Kumar, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. PubMed. [Link]

-

Aschwanden, P., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

-

May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. ResearchGate. [Link]

-

Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. [Link]

-

Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PubMed. [Link]

-

Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]

-

C-M de Oliveira, R., et al. (2021). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

-

Oeckinghaus, A., & Ghosh, S. (2012). Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. [Link]

-

Lopes, C., et al. (2024). Identification of novel human 15-lipoxygenase-2 (h15-LOX-2) inhibitors using a virtual screening approach. bioRxiv. [Link]

-

Various Authors. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

-

Hooker, C., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

-

Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]

-

Zhang, Z., et al. (2023). Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. MDPI. [Link]

-

Bielenica, A., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Semantic Scholar. [Link]

-

Ansari, M. F., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]

-

Shawali, A. S., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Scilit. [Link]

-

Wikipedia. Carbohydrazide. [Link]

Sources

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From phenothiazine to 3-phenyl-1,4-benzothiazine derivatives as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]